molecular formula C21H17NO3 B11815121 4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Cat. No.: B11815121
M. Wt: 331.4 g/mol
InChI Key: RBZGMDZGZGUXIP-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with an appropriate acridine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of the carbonyl group would produce a hydroxyl derivative.

Scientific Research Applications

4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in microbial cells, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid stands out due to its unique acridine core, which imparts distinct biological activities. Its ability to intercalate into DNA and generate ROS makes it a promising candidate for both antimicrobial and anticancer applications.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C21H17NO3/c23-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)22-20(14)17/h1-2,5,7-12,23H,3-4,6H2,(H,24,25)

InChI Key

RBZGMDZGZGUXIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)O)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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